N-Ethyl-9Z-octadecenamide
Overview
Description
N-Ethyl-9Z-octadecenamide, also known as 9-Octadecenamide, N-ethyl-, (Z)-, is a fatty amide with the molecular formula C20H39NO and a molecular weight of 309.53 g/mol . It is a derivative of oleamide, where the amide nitrogen is substituted with an ethyl group. This compound is categorized under fatty amides and is known for its potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Ethyl-9Z-octadecenamide can be synthesized through the reaction of oleic acid chloride with ethylamine . The reaction typically involves the following steps:
Formation of Oleic Acid Chloride: Oleic acid is reacted with thionyl chloride to form oleic acid chloride.
Amidation Reaction: Oleic acid chloride is then reacted with ethylamine to form this compound.
The reaction conditions generally include maintaining the reaction mixture at a controlled temperature and using an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-9Z-octadecenamide undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The amide group can be reduced to form amines.
Substitution: The ethyl group on the amide nitrogen can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides or aryl halides in the presence of a base can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Amines.
Substitution: Various substituted amides depending on the substituent used.
Scientific Research Applications
N-Ethyl-9Z-octadecenamide has several scientific research applications:
Mechanism of Action
N-Ethyl-9Z-octadecenamide exerts its effects primarily through the inhibition of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of fatty acid amides . By inhibiting FAAH, this compound increases the levels of endogenous fatty acid amides, which can modulate various physiological processes, including pain perception and anxiety . The molecular targets and pathways involved include the endocannabinoid system and other lipid signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Oleamide: A structurally similar compound where the amide nitrogen is unsubstituted.
N-Oleoyl Ethanolamine: Another fatty amide with an ethanolamine group instead of an ethyl group.
N-Phenyl-9-octadecenamide: A derivative with a phenyl group on the amide nitrogen.
Uniqueness
N-Ethyl-9Z-octadecenamide is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other fatty amides. Its ability to selectively inhibit FAAH without affecting other enzymes or receptors makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
(Z)-N-ethyloctadec-9-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H39NO/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(22)21-4-2/h11-12H,3-10,13-19H2,1-2H3,(H,21,22)/b12-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJYYCFYGXPUMF-QXMHVHEDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.